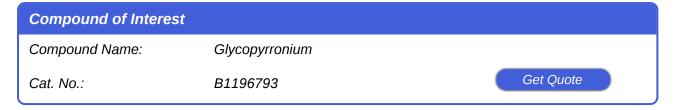


glycopyrronium bromide chemical properties and solubility

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An In-depth Technical Guide on the Core Chemical Properties and Solubility of **Glycopyrronium** Bromide

Introduction

Glycopyrronium bromide (also known as glycopyrrolate) is a synthetic quaternary ammonium compound classified as a muscarinic antagonist.[1][2] Its peripheral action and limited ability to cross the blood-brain barrier make it a valuable active pharmaceutical ingredient (API) in various therapeutic areas.[1][3] It is used to reduce secretions pre-operatively, in the management of peptic ulcers, and as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides a comprehensive overview of the core chemical properties and solubility of **glycopyrronium** bromide, intended for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Glycopyrronium bromide is a white or almost white crystalline powder.[5][6] A summary of its key physicochemical properties is presented below.



Property	Value	Source(s)	
Molecular Formula	C19H28BrNO3	[4][7][8]	
Molecular Weight	398.33 g/mol	[4][7][9][10]	
IUPAC Name	3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-iumbromide	[11]	
CAS Number	596-51-0 / 51186-83-5	[4][7]	
Appearance	White or almost white, crystalline powder	[5][6]	
Melting Point	175 - 198 °C	[4][5][6][10][11]	
logP (Octanol-Water Partition Coefficient)	-1.52	[12]	
рКа	Not available in the cited literature. General determination methods are described below.		

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, dissolution, and bioavailability. **Glycopyrronium** bromide's quaternary ammonium structure contributes to its solubility characteristics.

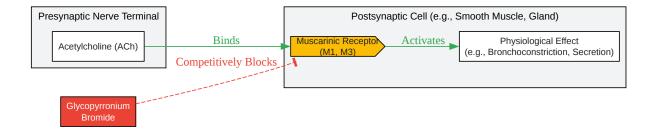


Solvent	Solubility Description	Quantitative Data (approx.)	Source(s)
Water	Freely soluble	-	[5][6]
Phosphate-Buffered Saline (PBS, pH 7.2)	Soluble	10 mg/mL	[13]
Ethanol (96%)	Soluble	30 mg/mL	[5][6][13]
Methylene Chloride	Very slightly soluble	-	[5][6]
Dimethyl Sulfoxide (DMSO)	Soluble / Insoluble (conflicting reports)	30 mg/mL	[11][13]
Dimethylformamide (DMF)	Soluble	30 mg/mL	[13]

Mechanism of Action: Muscarinic Receptor Antagonism

Glycopyrronium bromide functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][14][15] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting cholinergic transmission.[1] This action is particularly effective at M1 and M3 subtypes, which are prevalent in bronchial smooth muscle and various secretory glands.[3] The blockade of these receptors leads to bronchodilation and a reduction in salivary, tracheobronchial, and gastric secretions.[3][16][17] As a quaternary ammonium compound, its permanent positive charge limits its ability to penetrate the bloodbrain barrier, resulting in minimal central nervous system effects.[1][3]





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Mechanism of action for **Glycopyrronium** Bromide.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physicochemical properties of pharmaceutical compounds. Below are summaries of typical protocols relevant to the data presented.

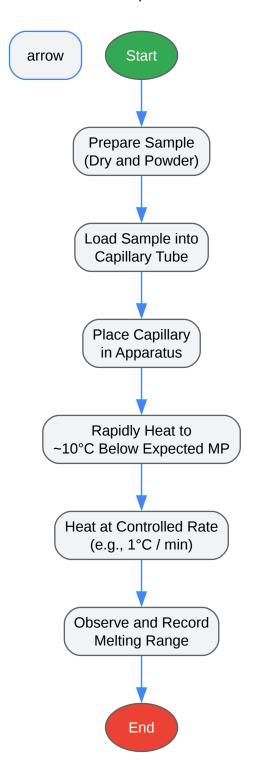
Melting Point Determination (Capillary Method)

The capillary method is a widely accepted pharmacopeial procedure for determining the melting range of a solid substance.[18][19]

- Sample Preparation: The substance is finely powdered and thoroughly dried, often in a vacuum desiccator, to remove any residual solvent that could depress the melting point.[18]
 [20]
- Capillary Loading: The dry powder is packed into a thin-walled capillary tube, sealed at one
 end, to form a compact column of a specified height (e.g., 2.5–4 mm).[18][21]
- Heating: The loaded capillary is placed in a calibrated heating block of a melting point apparatus. The temperature is raised rapidly to about 10°C below the expected melting point.[20]
- Measurement: The heating rate is then slowed to a consistent rate, typically 1-2°C per minute, to ensure thermal equilibrium.[18][22]



• Observation: The melting range is recorded. The start of the range is the temperature at which the first sign of melting or collapse is observed, and the end of the range (the clear point) is the temperature at which the last solid particle transitions to a liquid.[18]



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Workflow for Melting Point Determination.

pKa Determination Methodologies

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a base, it refers to the pKa of its conjugate acid. Several techniques are available for its determination.

- Potentiometric Titration: This is a highly accurate and common method. It involves the
 incremental addition of a titrant (an acid or base) to a solution of the compound while
 monitoring the pH with an electrode. A plot of pH versus titrant volume produces a sigmoidal
 curve, with the inflection point corresponding to the pKa.[23][24] For substances with poor
 aqueous solubility, co-solvents or surfactants may be incorporated into the titration medium.
 [23][25]
- UV-Vis Spectrophotometry: This method is suitable for compounds that possess a
 chromophore near the ionizable functional group, leading to a change in UV-Vis absorbance
 upon ionization. Spectra are recorded at various pH values, and the pKa is determined from
 the inflection point of a plot of absorbance versus pH.[23][24]
- High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the retention
 time of an ionizable compound is dependent on the pH of the mobile phase. A series of
 chromatographic runs are performed using mobile phases of varying pH. A plot of the
 retention factor (k') against pH typically yields a sigmoidal curve, where the pH at the
 inflection point is equal to the pKa.[23][25] This method is particularly useful for impure or
 sparingly soluble compounds.[25]

Solubility Determination Protocol

A common method for determining thermodynamic equilibrium solubility involves the shakeflask method.

- Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed container.
- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.



- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care is taken to avoid temperature changes during this step.
- Quantification: The concentration of the dissolved compound in the clear supernatant or
 filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
 [26] This concentration represents the equilibrium solubility of the compound in that solvent
 at that temperature.

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